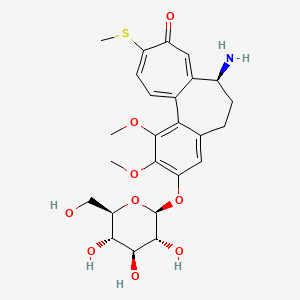

γ-Hydroxybutyric Acid-d4 Glucuronide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

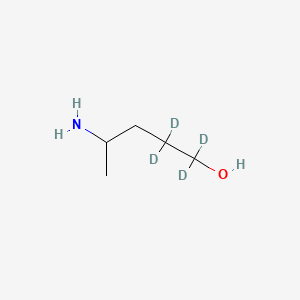

γ-Hydroxybutyric Acid-d4 Glucuronide is a deuterated analogue of γ-Hydroxybutyric Acid Glucuronide, which is a metabolite of γ-Hydroxybutyric Acid. This compound is significant in clinical and forensic toxicology due to its potential as a biomarker for γ-Hydroxybutyric Acid intoxication . The deuterated form is particularly useful in analytical chemistry for precise quantification and detection in biological samples .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of γ-Hydroxybutyric Acid-d4 Glucuronide involves a Koenigs–Knorr glucuronidation approach. This method provides the glucuronide and its deuterium-labelled analogue with high purity suitable for analytical chemistry . The reaction typically involves the use of uridine diphosphate glucuronic acid as a glucuronidation agent under controlled conditions to ensure the stability and purity of the product .

Industrial Production Methods: Industrial production of this compound is not widely documented, but it would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing stringent quality control measures to maintain the integrity of the deuterated compound.

Chemical Reactions Analysis

Types of Reactions: γ-Hydroxybutyric Acid-d4 Glucuronide can undergo various chemical reactions, including:

Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.

Reduction: The carbonyl group can be reduced back to a hydroxyl group.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Conditions vary depending on the desired substitution but often involve nucleophilic reagents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction would revert it to the original hydroxyl compound.

Scientific Research Applications

γ-Hydroxybutyric Acid-d4 Glucuronide has several scientific research applications:

Analytical Chemistry: Used as a standard for the detection and quantification of γ-Hydroxybutyric Acid in biological samples.

Forensic Toxicology: Helps in extending the detection window for γ-Hydroxybutyric Acid intoxication, making it valuable in forensic investigations.

Pharmacokinetics: Studied to understand the metabolism and excretion of γ-Hydroxybutyric Acid in the human body.

Medical Research: Investigated for its potential role in understanding the pharmacological effects of γ-Hydroxybutyric Acid and its metabolites.

Mechanism of Action

γ-Hydroxybutyric Acid-d4 Glucuronide exerts its effects primarily through its role as a metabolite of γ-Hydroxybutyric Acid. γ-Hydroxybutyric Acid acts on both γ-Hydroxybutyric Acid receptors and gamma-aminobutyric acid B receptors in the brain . At low concentrations, it stimulates dopamine release, while at higher concentrations, it inhibits dopamine release through gamma-aminobutyric acid B receptor activation . This biphasic effect on dopamine release is crucial for its pharmacological and toxicological properties .

Comparison with Similar Compounds

γ-Hydroxybutyric Acid: The parent compound, known for its use in treating narcolepsy and its abuse potential as a recreational drug.

γ-Butyrolactone: A precursor to γ-Hydroxybutyric Acid, used industrially and also abused recreationally.

1,4-Butanediol: Another precursor to γ-Hydroxybutyric Acid, with similar uses and abuse potential.

Uniqueness: γ-Hydroxybutyric Acid-d4 Glucuronide is unique due to its deuterium labeling, which makes it particularly useful in analytical and forensic applications. The deuterium atoms provide a distinct mass difference, allowing for precise detection and quantification in complex biological matrices .

Properties

CAS No. |

1439528-95-6 |

|---|---|

Molecular Formula |

C₁₀H₁₂D₄O₉ |

Molecular Weight |

284.25 |

Synonyms |

β-D-Glucopyranosiduronic Acid 3-Carboxypropyl-d4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1144814.png)